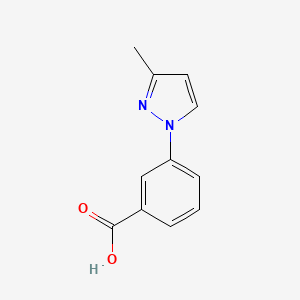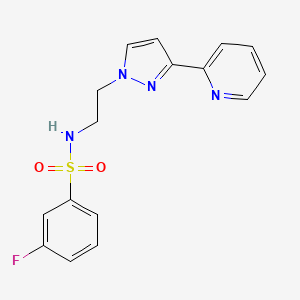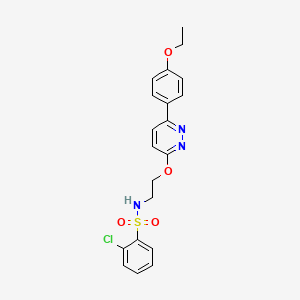![molecular formula C19H14FN3O2 B2873101 (E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 1164457-60-6](/img/structure/B2873101.png)
(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, or EFAP, is an organic compound with a wide range of applications in the field of scientific research. EFAP is a member of the class of compounds known as organofluorines, which are characterized by their ability to bind to various biological molecules and interact with them in various ways. EFAP has been studied extensively and has been found to have many potential applications in the laboratory, from drug discovery to biochemical research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with structures related to “(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one” have been synthesized and evaluated for their biological activities. For instance, the synthesis and biological evaluation of substituted imidazopyridines and pyrazolopyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography demonstrate the compound's relevance in neuroimaging and neurodegenerative disorders research (Fookes et al., 2008). Another study focused on the synthesis and fungicidal activities of novel fluorine-containing pyridopyrimidinones, highlighting the compound's potential in agricultural applications (Ren et al., 2007).
Chemical Sensors and Fluorescence Studies
The development of fluorescent chemical sensors based on quinazolinone derivatives for Fe3+ detection showcases the utility of fluorinated compounds in creating sensitive and selective chemical sensors for environmental and analytical chemistry (Zhang et al., 2007). Similarly, the synthesis of p-hydroxycinnamic acid derivatives and their investigation for fluorescence binding with bovine serum albumin underscore the relevance of such compounds in biological studies and pharmaceutical research (Meng et al., 2012).
Antitumor Activities and Medicinal Chemistry
Research into novel pyrimidinyl pyrazole derivatives for antitumor activity illustrates the compound's potential in developing new cancer therapies (Naito et al., 2005). Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents further supports the compound's application in medicinal chemistry and oncology (Hosamani et al., 2015).
Propriétés
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-15-4-6-16(7-5-15)21-13-10-18(24)14-2-8-17(9-3-14)25-19-22-11-1-12-23-19/h1-13,21H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOAYCXKDARGSX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)
![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)


![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)
